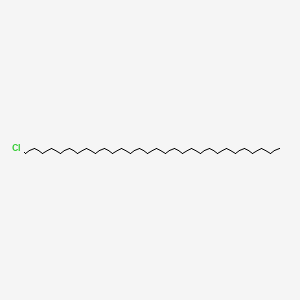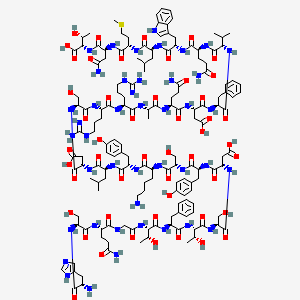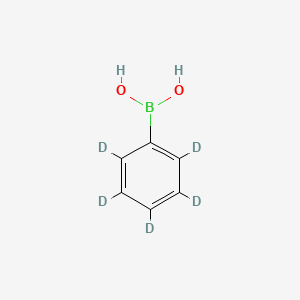
1-Clorotriacontano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorotriacontane is a long-chain alkane with a chloro substituent at the 1-position. It is a colorless, odorless, and waxy solid that is insoluble in water but soluble in organic solvents. This compound has gained attention due to its potential biological and industrial applications.
Aplicaciones Científicas De Investigación
1-Chlorotriacontane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain alkanes and their derivatives.
Biology: It serves as a model compound for studying the behavior of long-chain alkanes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubility properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
Mode of Action
As a chlorinated alkane, it may interact with biological molecules through hydrophobic interactions or halogen bonding .
Biochemical Pathways
Given the compound’s structure, it could potentially incorporate into lipid bilayers or interact with other hydrophobic sites within biological systems .
Pharmacokinetics
It may accumulate in fatty tissues due to its lipophilic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chlorotriacontane. Factors such as temperature, pH, and the presence of other chemicals can affect its physical and chemical properties, and thus its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorotriacontane can be synthesized through the chlorination of triacontane using phosphorus pentachloride . The reaction typically involves heating triacontane with phosphorus pentachloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 1-position.
Industrial Production Methods: While specific industrial production methods for 1-Chlorotriacontane are not extensively documented, the general approach involves the chlorination of long-chain alkanes. The process may involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorotriacontane primarily undergoes substitution reactions due to the presence of the chloro substituent. It can also participate in reduction reactions to remove the chlorine atom and restore the original alkane structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to convert 1-Chlorotriacontane back to triacontane.
Major Products Formed:
Substitution Reactions: The major product is typically 1-hydroxytriacontane.
Reduction Reactions: The major product is triacontane.
Comparación Con Compuestos Similares
- 1-Chlorooctadecane
- 1-Chlorodocosane
- 1-Chlorotetracosane
These compounds are used in various applications, including as intermediates in chemical synthesis and as reference compounds in research.
Propiedades
IUPAC Name |
1-chlorotriacontane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRLRIWTSAZOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575729 |
Source


|
| Record name | 1-Chlorotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-82-4 |
Source


|
| Record name | 1-Chlorotriacontane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62016-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorotriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dipotassium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1591050.png)











